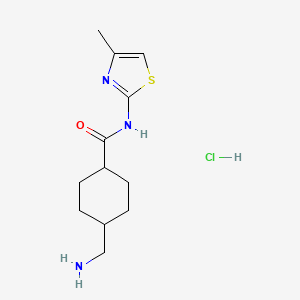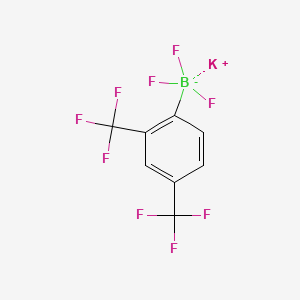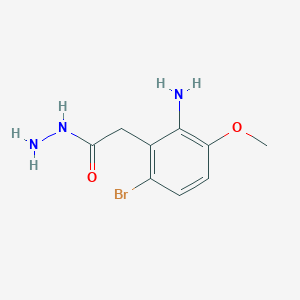
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-methyl-thiazol-2-yl)-amide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines a cyclohexane ring with an aminomethyl group and a carboxylic acid moiety, along with a thiazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride involves several steps:
Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.
Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to produce 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane to yield 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: This intermediate is further hydrogenated to produce 4-aminomethyl cyclohexyl formic ether.
Hydrolysis and Conversion: Finally, the ether is hydrolyzed and converted to (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, cost-effectiveness, and minimal environmental impact. The use of efficient catalysts and reaction conditions is crucial to achieving these goals .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is used to study enzyme interactions and protein binding due to its ability to mimic natural substrates .
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins .
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The aminomethyl group and carboxylic acid moiety play crucial roles in binding to these targets, leading to various biological effects. The thiazole ring enhances the compound’s stability and binding affinity .
相似化合物的比较
Similar Compounds
Tranexamic Acid: Similar structure but lacks the thiazole ring.
Aminocaproic Acid: Similar aminomethyl and carboxylic acid groups but different ring structure.
Uniqueness
The presence of the thiazole ring in (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride distinguishes it from other similar compounds. This ring enhances its stability and binding affinity, making it more effective in various applications .
属性
CAS 编号 |
1204337-42-7 |
|---|---|
分子式 |
C12H20ClN3OS |
分子量 |
289.83 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H19N3OS.ClH/c1-8-7-17-12(14-8)15-11(16)10-4-2-9(6-13)3-5-10;/h7,9-10H,2-6,13H2,1H3,(H,14,15,16);1H |
InChI 键 |
GQJWVPYCSBXBET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(CC2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)



